- Small molecules enhance functional O-mannosylation of Alpha-dystroglycan, Bioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670
Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)
952234-36-5 structure
Product Name:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
N.o CAS:952234-36-5
MF:C3H4ClN5O2S
MW:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982
Update Time:2024-10-25
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Imidazole-1-sulfonyl azide hydrochloride
- Imidazole-1-sulfonyl azide HCl,
- Imidazole-1-sulfonyl azide hydrochloride
- 1H-Imidazole-1-sulfonyl azide, HCl salt
- Imidazole-1-sulfonyl azide
- N-diazoimidazole-1-sulfonamide;hydrochloride
- XYURSCOGYWBRDR-UHFFFAOYSA-N
- BCP14462
- imidazole-1-sulfonylazide hydrochloride
- NE16545
- Y5117
- Q6003986
- Imidazole sulfony azide hydrochloride
- 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
-
- MDL: MFCD19705431
- Inchi: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
- Chave InChI: XYURSCOGYWBRDR-UHFFFAOYSA-N
- SMILES: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 273
- Superfície polar topológica: 74.7
Propriedades Experimentais
- Ponto de Fusão: 100-105 °C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- Condição de armazenamento:2-8°C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-1g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 95% | 1g |
¥379.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-250mg |
1H-Imidazole-1-sulfonyl azide, hydrochloride |
952234-36-5 | 98% | 250mg |
¥245.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305026-5g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 95% | 5g |
¥1336.90 | 2023-09-02 | |
| TRC | I385635-100mg |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 100mg |
$ 76.00 | 2023-09-07 | ||
| TRC | I385635-500mg |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 500mg |
$ 247.00 | 2023-09-07 | ||
| TRC | I385635-1g |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt |
952234-36-5 | 1g |
$ 368.00 | 2023-09-07 | ||
| Chemenu | CM327921-10g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 10g |
$152 | 2023-01-19 | |
| Apollo Scientific | OR301255-1g |
1H-Imidazole-1-sulphonyl azide hydrochloride |
952234-36-5 | 1g |
£212.00 | 2025-02-19 | ||
| Fluorochem | 093939-1g |
Imidazole-1-sulfonylazide hydrochloride |
952234-36-5 | 95% | 1g |
£115.00 | 2022-03-01 | |
| Fluorochem | 093939-5g |
Imidazole-1-sulfonylazide hydrochloride |
952234-36-5 | 95% | 5g |
£305.00 | 2022-03-01 |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
Referência
- Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics, Angewandte Chemie, 2016, 55(19), 5842-5845
Método de produção 3
Condições de reacção
Referência
- Synthesis of Chiral Triazole-Based Halogen Bond Donors, Synthesis, 2019, 51(10), 2128-2135
Método de produção 4
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Referência
- "Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatography, Journal of Chromatography A, 2009, 1216(49), 8623-8629
Método de produção 5
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
Referência
- Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12, ACS Combinatorial Science, 2020, 22(3), 156-164
Método de produção 6
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Referência
- Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton, Amino Acids, 2014, 46(4), 1033-1046
Método de produção 7
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Referência
- Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click Chemistry, European Journal of Organic Chemistry, 2014, 2014(17), 3622-3636
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Referência
- Clickable Enzyme-Linked Immunosorbent Assay, Biomacromolecules, 2011, 12(10), 3692-3697
Método de produção 9
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Referência
- Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent, 2008, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
Referência
- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride, Organic Letters, 2007, 9(19), 3797-3800
Método de produção 11
Condições de reacção
Referência
- Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptors, RSC Advances, 2019, 9(21), 11718-11721
Método de produção 12
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
Referência
- Preparation of peptides which can adopt a 310-helical conformation, United States, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
Referência
- Stapling of a 310-Helix with Click Chemistry, Journal of Organic Chemistry, 2011, 76(5), 1228-1238
Método de produção 14
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Referência
- A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles, Angewandte Chemie, 2019, 58(28), 9570-9574
Método de produção 15
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
Referência
- A DNA-encoded macrocycle library that resembles natural macrocycles, ChemRxiv, 2019, 1, 1-5
Método de produção 16
Condições de reacção
1.1 Reagents: Thionyl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
Referência
- cAMP-modulated biomimetic ionic nanochannels based on a smart polymer, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715
Método de produção 17
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
Referência
- Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid State, Organic Letters, 2021, 23(2), 300-304
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
Referência
- Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne, European Patent Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
Referência
- Azide- and alkyne-functionalized α- and β3-amino acids, Synlett, 2012, 23(18), 2643-2646
Método de produção 20
Condições de reacção
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
Referência
- The Application of Continuous Flow Technology for Organic Synthesis, 2008, , ,
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
Número da Ordem:sfd11670
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:36
Preço ($):discuss personally
E- mail:sales2@senfeida.com
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Literatura Relacionada
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt) Produtos relacionados
- 1357503-25-3(1-(Azidosulfonyl)-1h-imidazol-3-ium methanesulfonate)
- 1357503-31-1(1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate)
- 1357503-23-1(1H-Imidazole-1-sulfonyl Azide Sulfate)
- 952234-37-6(1H-Imidazole-1-sulfonyl azide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito